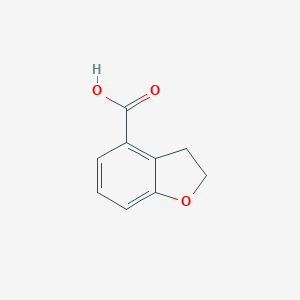

2,3-Dihydrobenzofuran-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDSHBWEGSCEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596267 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209256-40-6 | |

| Record name | 2,3-Dihydro-1-benzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dihydrobenzofuran-4-carboxylic acid synthesis pathways

Future research will likely focus on developing even more efficient and sustainable catalytic systems. The use of earth-abundant metal catalysts (e.g., iron, copper) and the further exploration of photochemical and electrochemical methods promise to reduce costs and environmental impact, ensuring that this critical molecular scaffold remains readily accessible to the scientific community. [11]

References

- Koy, M., Engle, K. M., Henling, L. M., Takase, M. K., & Grubbs, R. H. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Organic Letters, 17(8), 1986–1989. [Link]

- National Center for Biotechnology Information (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)

- Witzel, S., Terres, S., de Bary, P., Krohne, L., Rudolph, M., & Hashmi, A. S. K. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters. [Link]

- Witzel, S., et al. (2024). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Semantic Scholar. [Link]

- Bagh, R., Singh, P., & Kumar, S. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(18), 12795-12815. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. organic-chemistry.org. [Link]

- Pue, Pascal, et al. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. U.S.

- Iram, S., et al. (2024).

- Iram, S., et al. (2024).

- ResearchGate. (n.d.). Benzofuran salicylic acid (1-A09). [Link]

- Manjula, S. N., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 638-641. [Link]

- ResearchGate. (n.d.). Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. [Link]

- Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27996-28019. [Link]

- Van den, Broeck Ive, et al. (2013). Preparation method of 2, 3-dihydrobenzofuran compound.

- Yang, Xiaohua. (2016). Synthesis method of 2,3-dihydrobenzofuran.

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. organic-chemistry.org. [Link]

- Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. [Link]

- ResearchGate. (2011). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)

- Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27996-28019. [Link]

- LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. lbp.world. [Link]

- Bannen, L., et al. (2008). Compounds and methods of use. U.S.

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. | Semantic Scholar [semanticscholar.org]

- 8. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

physicochemical properties of 2,3-Dihydrobenzofuran-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-4-carboxylic Acid

Introduction: The Significance of a Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2] this compound (C₉H₈O₃) is a key intermediate and building block for accessing more complex molecules within this class.

For drug development professionals, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and delivery are built. Properties such as solubility, acidity (pKa), and lipophilicity govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of the core , offering both established data and the experimental protocols necessary for their empirical validation.

Core Molecular and Physical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. These intrinsic properties are the starting point for any scientific investigation.

Molecular Structure and Identifiers

-

IUPAC Name: 2,3-dihydro-1-benzofuran-4-carboxylic acid[3]

-

CAS Number: 209256-40-6[3]

-

Molecular Formula: C₉H₈O₃[3]

-

SMILES: C1COC2=CC=CC(=C21)C(=O)O[3]

Summary of Physicochemical Data

The following table summarizes key computed and available data for this compound. These values provide a quantitative baseline for experimental work.

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | [3] |

| Exact Mass | 164.047344113 Da | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| LogP (Computed) | 1.5 | [3] |

| Purity (Typical) | ≥97% | [4] |

Solubility Profile: A Critical Determinant of Bioavailability

A compound's solubility in aqueous and organic media is a critical factor for its utility in drug discovery. Poor aqueous solubility can severely limit oral bioavailability, while solubility in organic solvents is essential for purification, analysis, and certain formulation strategies.

Theoretical Basis for Solubility

The structure of this compound—containing a polar carboxylic acid group and a largely nonpolar dihydrobenzofuran ring system—suggests it will be poorly soluble in water but will exhibit significantly increased solubility in alkaline aqueous solutions.[5] This is because the carboxylic acid can be deprotonated by a base to form a highly polar and water-soluble carboxylate salt.[5] It is expected to be soluble in polar organic solvents like ethanol and DMSO.[6]

Experimental Workflow for Solubility Classification

The following protocol provides a systematic approach to classifying the solubility of an organic compound. The logic is to test solubility in a sequence of solvents that probe the compound's polarity and acidic/basic character.

Caption: Logical workflow for the systematic classification of an organic compound's solubility.

Detailed Experimental Protocol

Objective: To determine the solubility class of this compound.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl

Procedure:

-

Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously for 30 seconds after each addition.[7][8] If the compound dissolves completely, it is water-soluble.

-

Rationale & Confirmation: For a carboxylic acid, water solubility is expected to be low. If it appears insoluble, proceed to the next step.

-

NaOH Solubility (Strong Base): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing as before.[9] Complete dissolution indicates the presence of an acidic functional group.

-

Rationale & Confirmation: A strong base like NaOH will deprotonate a carboxylic acid (and weaker acids like phenols) to form a soluble salt. To confirm, carefully acidify the resulting solution with 5% HCl. The original, water-insoluble compound should precipitate, validating the result.[5]

-

NaHCO₃ Solubility (Weak Base): To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution.[9] Effervescence (CO₂ release) and dissolution indicate a strong organic acid.

-

Rationale & Confirmation: Sodium bicarbonate is a weak base and will only react with acids stronger than carbonic acid (pKa ~6.4). This test effectively distinguishes carboxylic acids from most phenols, providing a self-validating system when compared with the NaOH result.[5]

Acidity and pKa Determination

The acid dissociation constant (Ka), or its logarithmic form pKa, is a quantitative measure of an acid's strength in solution.[10] For a drug candidate, pKa influences its charge state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.

Theoretical Basis of pKa

The pKa is the pH at which an acid is 50% ionized (deprotonated) and 50% unionized. This relationship is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

When the concentrations of the acidic form [HA] and the conjugate base [A⁻] are equal, the log term becomes zero, and pH = pKa.[11] This principle is the foundation of pKa determination by titration. While the pKa for many common carboxylic acids ranges from 4 to 5, the specific value for this compound must be found experimentally.[12]

Experimental Workflow for pKa Determination via Potentiometric Titration

This workflow outlines the process of determining the pKa of an unknown acid by monitoring pH changes during titration with a strong base.

Caption: Step-by-step workflow for determining the pKa of a carboxylic acid via potentiometric titration.

Detailed Experimental Protocol

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Standardized ~0.1 M NaOH solution

-

Calibrated pH meter and electrode

-

Burette, beaker, magnetic stirrer, and stir bar

-

Deionized water (a co-solvent like ethanol may be needed if water solubility is too low)

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the acid into a 250 mL beaker. Dissolve the sample in ~100 mL of deionized water. If solubility is poor, a minimal amount of a co-solvent like ethanol can be used, but it's important to note this can slightly alter the measured pKa.[11]

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized NaOH solution over the beaker.

-

Titration: Begin stirring and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. As you approach the equivalence point (where the pH changes rapidly), reduce the increment size (e.g., 0.1 mL) to obtain a more detailed curve.[11]

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the volume at the equivalence point (Veq), which corresponds to the midpoint of the steepest part of the curve. A derivative plot (ΔpH/ΔV vs. V) can be used for a more precise determination.

-

Calculate the volume at the half-equivalence point (V₁/₂ = Veq / 2).

-

Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the acid.[11]

-

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule's structure, confirming its identity and purity. For this compound, IR and NMR spectroscopy are indispensable tools.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it excellent for identifying functional groups.

Expected Absorptions:

-

O–H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[13][14]

-

C=O Stretch (Carbonyl): A sharp, strong absorption should appear between 1690-1760 cm⁻¹. For an aromatic carboxylic acid existing as a dimer, this band is typically centered around 1710 cm⁻¹.[13][15]

-

C–O Stretch: A band in the 1210-1320 cm⁻¹ region is characteristic of the C-O single bond in the carboxyl group.[13]

-

Aromatic C=C Stretches: Medium to weak absorptions will appear in the ~1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bending vibrations for the substituted benzene ring will appear in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Signals:

-

-COOH Proton: A very broad singlet is expected far downfield, typically between 10-13 ppm.[16] The chemical shift is highly dependent on concentration and solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.[17]

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Their specific chemical shifts and splitting patterns (multiplicities) will depend on the electronic effects of the carboxyl and dihydrofuran substituents.

-

Dihydrofuran Protons: The two pairs of non-equivalent methylene (-CH₂-) protons at positions 2 and 3 of the dihydrofuran ring will likely appear as triplets between ~3.0-4.8 ppm, coupling with each other.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (-COOH): This signal will be downfield, typically in the 165-185 ppm range.[15][18]

-

Aromatic Carbons: Signals for the six carbons of the benzene ring will appear between ~110-160 ppm. Carbons directly attached to the oxygen and the carboxyl group will be the most downfield in this region.

-

Dihydrofuran Carbons: The two methylene carbons will appear further upfield, likely in the ~30-75 ppm range.

References

- Abdelkader BOUAZIZ et al. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. PubChem.

- pubdoc_11_21927_904.docx. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).

- AriasDelaRosa, G., et al. (2018). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. ResearchGate.

- Li, X., et al. (2011). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. PubChem.

- Case Study: pKa's of Carboxylic Acids. (n.d.). Shodor.

- Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.

- IR: carboxylic acids. (n.d.). UCLA.

- National Center for Biotechnology Information. (n.d.). 2-Oxo-2,3-dihydrobenzofuran-4-carboxylic acid. PubChem.

- Choi, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate.

- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2020). YouTube.

- CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts.

- Shi, G., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry.

- This compound. (n.d.). 2a biotech.

- Benzofuran-2-carboxylic acid. (n.d.). NIST WebBook.

- Decesari, S., et al. (2017). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis. ResearchGate.

- Choi, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed.

- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research and Reviews.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Infrared spectra and structure of molecular complexes of aromatic acids. (2010). ResearchGate.

- 15.3: Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.

- da Silva, A., et al. (2014). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region. ResearchGate.

- 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester. (n.d.). SpectraBase.

- National Center for Biotechnology Information. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. PubChem.

- Chemical Properties of Benzofuran, 2,3-dihydro-. (n.d.). Cheméo.

- Kleniewska, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydro-1-benzofuran-4-carboxylic acid | C9H8O3 | CID 18787444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-dihydro-1-benzofuran-4-carboxylic acid 97% | CAS: 209256-40-6 | AChemBlock [achemblock.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. scribd.com [scribd.com]

- 10. Case Study: pKa's of Carboxylic Acids [shodor.org]

- 11. web.williams.edu [web.williams.edu]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 2,3-Dihydrobenzofuran-4-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 2,3-Dihydrobenzofuran-4-carboxylic acid. While a definitive experimental crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will delineate the complete workflow for such an analysis. To illustrate the principles and techniques, we will draw upon established crystallographic data from closely related benzofuran derivatives. Furthermore, we will explore the role of computational crystal structure prediction as a powerful tool in modern drug development.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Moiety in Drug Discovery

The 2,3-dihydrobenzofuran core is a key pharmacophore found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive scaffold for the design of targeted therapeutics. Understanding the solid-state properties of derivatives like this compound is paramount for effective drug development, as these properties are intrinsically linked to the molecule's crystal packing and intermolecular interactions.

Molecular Structure and Physicochemical Properties

This compound (C₉H₈O₃) is characterized by a planar benzene ring fused to a five-membered dihydrofuran ring, with a carboxylic acid group at the 4-position of the benzofuran system.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈O₃ | PubChem[1] |

| Molecular Weight | 164.16 g/mol | PubChem[1] |

| IUPAC Name | 2,3-dihydro-1-benzofuran-4-carboxylic acid | PubChem[1] |

| CAS Number | 209256-40-6 | PubChem[1] |

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carboxylic acid carbonyl oxygen and the furan oxygen) suggests a high likelihood of strong intermolecular hydrogen bonding in the solid state, which would significantly influence its crystal packing and physical properties.

Experimental Workflow for Crystal Structure Analysis

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the detailed analysis of its three-dimensional lattice.

Figure 1: A generalized workflow for the experimental determination of a small molecule crystal structure.

Synthesis and Purification Protocol

A plausible synthetic route to this compound can be adapted from known methods for related structures. A common approach involves the intramolecular cyclization of a suitably substituted phenol.

Step-by-step Protocol:

-

Starting Material: A potential starting material is 2-allyl-3-hydroxybenzoic acid.

-

Cyclization: The intramolecular cyclization of the starting material can be achieved under acidic conditions or via a palladium-catalyzed reaction. For an acid-catalyzed approach, refluxing in the presence of a strong acid like polyphosphoric acid (PPA) can induce cyclization.

-

Work-up: After the reaction is complete, the mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound. The purity should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature in a loosely covered vial.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. The positions and intensities of the diffracted beams contain the information about the arrangement of atoms in the crystal lattice.

Crystal Structure Analysis: A Case Study of a Benzofuran Derivative

In the absence of specific crystallographic data for this compound, we will examine the published crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester to illustrate the key aspects of the analysis.[2] This example provides insight into the types of structural features and intermolecular interactions that are typically observed in this class of compounds.

Crystallographic Data

The following table summarizes the crystallographic data for the example compound, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268(13) |

| b (Å) | 11.671(15) |

| c (Å) | 15.414(2) |

| α (°) | 75.185(5) |

| β (°) | 72.683(5) |

| γ (°) | 71.301(5) |

| V (ų) | 1483.8(3) |

| Z | 4 |

Molecular Geometry

The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. For instance, in the example structure, the benzofuran ring system is not perfectly planar, with a dihedral angle between the furan and pyrrolidine rings of approximately 59.42°.[2] Such deviations from planarity can have significant implications for how the molecule interacts with biological targets.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, strong hydrogen bonds involving the carboxylic acid group are expected to be the dominant feature. In the case of our example compound, the crystal packing is stabilized by C-H···O intermolecular hydrogen bonds and C-H···π interactions, which organize the molecules into a 2D supramolecular layered structure.[2]

Sources

Spectroscopic Characterization of 2,3-Dihydrobenzofuran-4-carboxylic Acid: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 2,3-Dihydrobenzofuran-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific heterocyclic carboxylic acid. The guide emphasizes the causal relationships behind experimental choices and provides a framework for interpreting the resulting spectral data to unambiguously confirm the molecular structure.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic compound featuring a dihydrofuran ring fused to a benzene ring, with a carboxylic acid group at the 4-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the aromatic, heterocyclic, and carboxylic acid moieties is paramount for accurate spectral interpretation.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic, dihydrofuran, and carboxylic acid protons.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Carboxylic acids are often more soluble in polar aprotic solvents like DMSO-d₆, which also helps in observing the exchangeable carboxylic acid proton.[1] The use of CDCl₃ may sometimes lead to the disappearance of the carboxylic acid proton signal due to exchange with trace amounts of DCl.[2]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.

-

Caption: Workflow for ¹H NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3][4] Its chemical shift is concentration and solvent dependent. |

| ~7.8-8.0 | Doublet | 1H | Aromatic H | Aromatic proton ortho to the electron-withdrawing carboxylic acid group, expected to be the most deshielded aromatic proton. |

| ~7.2-7.4 | Triplet | 1H | Aromatic H | Aromatic proton para to the carboxylic acid group. |

| ~6.9-7.1 | Doublet | 1H | Aromatic H | Aromatic proton meta to the carboxylic acid group. |

| ~4.6-4.8 | Triplet | 2H | -OCH₂- | Methylene protons adjacent to the oxygen atom in the dihydrofuran ring. Deshielded by the electronegative oxygen. |

| ~3.2-3.4 | Triplet | 2H | -CH₂- | Methylene protons at the 3-position of the dihydrofuran ring. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance of ¹³C.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

-

A larger number of scans is necessary compared to ¹H NMR.

-

Predicted ¹³C NMR Spectrum and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[5] |

| ~160 | C₇ₐ | Aromatic quaternary carbon attached to the oxygen atom. |

| ~130-135 | Aromatic CH | Aromatic methine carbons. |

| ~120-125 | C₄ | Aromatic quaternary carbon to which the carboxylic acid is attached. |

| ~110-115 | Aromatic CH | Aromatic methine carbons. |

| ~70-75 | -OCH₂- | Methylene carbon adjacent to the oxygen in the dihydrofuran ring. |

| ~25-30 | -CH₂- | Methylene carbon at the 3-position of the dihydrofuran ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plate.

-

Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Caption: Workflow for IR spectroscopic analysis of a solid sample.

Predicted IR Spectrum and Interpretation

| Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 2500-3300 (very broad) | O-H stretch | Carboxylic acid | The broadness is due to strong intermolecular hydrogen bonding.[5][8] |

| ~1680-1710 (strong) | C=O stretch | Carboxylic acid | The carbonyl stretch of an aromatic carboxylic acid is typically at a lower wavenumber due to conjugation.[5] |

| ~3000-3100 | C-H stretch | Aromatic | Characteristic C-H stretching of the benzene ring. |

| ~2850-2960 | C-H stretch | Aliphatic | C-H stretching of the methylene groups in the dihydrofuran ring. |

| ~1600, ~1475 | C=C stretch | Aromatic | Benzene ring skeletal vibrations. |

| ~1210-1320 | C-O stretch | Carboxylic acid and Ether | Overlapping stretches from the carboxylic acid and the dihydrofuran ether linkage.[3] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

-

Electrospray ionization (ESI) is a suitable soft ionization technique for carboxylic acids, typically forming [M-H]⁻ ions in negative ion mode or [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode.[9][10][11]

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

-

Predicted Mass Spectrum and Interpretation

-

Molecular Ion: The exact mass of this compound (C₉H₈O₃) is 164.0473 g/mol . In negative ion mode ESI, the base peak is expected at an m/z of 163.0395, corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, a peak at m/z 165.0551 [M+H]⁺ may be observed.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Key predicted fragmentations include:

Caption: Predicted key fragmentation pathways for this compound in negative ion mode MS/MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust framework for its structural elucidation. The predicted spectral data, based on established principles and data from related compounds, offer a clear guide for researchers. By following the detailed experimental protocols and interpretation strategies outlined in this guide, scientists can confidently characterize this and similar molecules, ensuring the integrity and accuracy of their research and development endeavors.

References

- Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.).

- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).

- Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. (2003). PubMed.

- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2007). Analytical Chemistry.

- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). Environmental Science & Technology.

- Sample preparation for FT-IR. (n.d.).

- Carboxylic Acids. (n.d.).

- IR Spectroscopy - Chemistry LibreTexts. (2022).

- A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2006). ResearchGate.

- Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. (2015). ResearchGate.

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).

- 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0325065) - NP-MRD. (n.d.).

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).

- Carboxylic acid NMR - Chemistry. (n.d.).

- Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. (1961). The Journal of Physical Chemistry.

- Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? - Quora. (2017).

- 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020).

- NMR Predictor | Chemaxon Docs. (n.d.).

- Predict 13C carbon NMR spectra - NMRDB.org. (n.d.).

- CASPRE - 13 C NMR Predictor. (n.d.).

- mass spectra - fragmentation patterns - Chemguide. (n.d.).

- How to predict the 13C NMR spectrum of a compound - YouTube. (2017).

- 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021).

- Interpretation of mass spectra. (n.d.).

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. (n.d.).

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.).

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.).

- Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance - Scribd. (n.d.).

- IR spectra prediction - Cheminfo.org. (n.d.).

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024).

- How to predict IR spectra of a compound? - ResearchGate. (2021).

- The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (2018).

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. quora.com [quora.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Emerging Role of the 2,3-Dihydrobenzofuran Scaffold in Oncology: A Mechanistic Deep Dive

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the intricate landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their medicinal properties, the 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure" – a molecular framework that demonstrates a remarkable propensity for interacting with a diverse range of biological targets. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which 2,3-dihydrobenzofuran derivatives exert their anticancer effects. While the specific focus is on the broader class, we will extrapolate potential mechanisms for 2,3-Dihydrobenzofuran-4-carboxylic acid based on established structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.

The 2,3-Dihydrobenzofuran Core: A Foundation for Diverse Anticancer Activity

The 2,3-dihydrobenzofuran motif, a bicyclic system composed of a fused benzene and dihydrofuran ring, is a cornerstone in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] Its structural rigidity and the potential for diverse substitutions at various positions on the bicyclic ring system make it an attractive scaffold for the design of targeted therapies.[1] The therapeutic potential of this scaffold is underscored by the varied molecular targets and signaling pathways that its derivatives have been shown to modulate.

Key Mechanisms of Action of 2,3-Dihydrobenzofuran Derivatives in Cancer Cells

Extensive research into the anticancer properties of 2,3-dihydrobenzofuran derivatives has unveiled a complex and multifaceted mechanism of action. These compounds can induce cancer cell death and inhibit tumor progression through several key pathways:

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Several novel benzofuran and 2,3-dihydrobenzofuran-2-carboxamide derivatives have demonstrated potent cytotoxic activities against a range of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[3][4] A key mechanism underlying this cytotoxicity is the inhibition of NF-κB transcriptional activity.[3] For instance, certain derivatives have been shown to inhibit the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes.[4]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines a standard method for assessing the inhibitory effect of a 2,3-dihydrobenzofuran derivative on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Plate human cancer cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate at a density of 1 x 10^5 cells per well.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of the 2,3-dihydrobenzofuran test compound for 1-2 hours.

-

-

Stimulation of NF-κB Activity:

-

Induce NF-κB activation by treating the cells with a known stimulant, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated, untreated control.

-

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Fluorinated 2,3-dihydrobenzofuran derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inducing apoptosis.[5][6] This pro-apoptotic effect is mediated through the inhibition of the anti-apoptotic protein Bcl-2 and the concentration-dependent cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and apoptosis.[5][6][7] Furthermore, some derivatives have been observed to cause DNA fragmentation, a hallmark of apoptosis.[5][7]

In addition to inducing apoptosis, certain benzofuran-based carboxylic acid derivatives have been found to disrupt the cell cycle in breast cancer cells.[8] For example, one such derivative arrested MDA-MB-231 cells at the G2-M phase of the cell cycle, preventing them from proceeding to mitosis.[8]

Workflow for Apoptosis and Cell Cycle Analysis

Caption: A hypothesized signaling pathway illustrating the potential anticancer mechanisms of this compound.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of various 2,3-dihydrobenzofuran derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Dihydrobenzofuran Derivatives | HCT116 (Colorectal) | Varies | [5][6] |

| Benzofuran-based Carboxylic Acid (9e) | MDA-MB-231 (Breast) | 2.52 ± 0.39 | |

| Benzofuran-2-carboxamide Derivatives | Various | Low micromolar | [3][4] |

| Benzofuran-based hCA IX Inhibitors (9b, 9e, 9f) | hCA IX (Enzymatic) | Kᵢ = 0.56 - 0.91 |

Conclusion and Future Directions

The 2,3-dihydrobenzofuran scaffold represents a highly promising platform for the development of novel anticancer agents. Its derivatives have been shown to target multiple key pathways involved in cancer progression, including NF-κB signaling, apoptosis, cell cycle regulation, and the activity of crucial enzymes like protein kinases and carbonic anhydrases. While the precise mechanism of action for this compound requires further dedicated investigation, the existing body of research on related compounds provides a strong rationale for its potential efficacy, likely through the modulation of tumor microenvironment pH and inflammatory responses.

Future research should focus on elucidating the specific molecular targets of this compound and conducting comprehensive in vitro and in vivo studies to validate its anticancer potential. The synthesis and evaluation of a focused library of 4-substituted 2,3-dihydrobenzofuran derivatives will be instrumental in establishing definitive structure-activity relationships and optimizing the therapeutic index of this promising class of compounds.

References

- Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., & Kwak, J. H. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. [Link]

- Rana, M., Ansari, I., Twala, C., Khan, S., Mandal, A., & Rahisuddin. (2022). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics, 41(1), 186-202. [Link]

- Ayoub, A. J., El-Achkar, G. A., Ghandour, Y., Ghandour, C., El-Baba, C., El-Khoury, P., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

- Sunden, H., Torsell, S., & Olofsson, B. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Sunden, H., Torsell, S., & Olofsson, B. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Ayoub, A. J., El-Achkar, G. A., Ghandour, Y., Ghandour, C., El-Baba, C., El-Khoury, P., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

- Rovito, R., Lopalco, A., Dal Piaz, F., Denora, N., Gadaleta, D., Contino, M., ... & Bifulco, G. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1143–1151. [Link]

- Ayoub, A. J., El-Achkar, G. A., Ghandour, Y., Ghandour, C., El-Baba, C., El-Khoury, P., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

- Ayoub, A. J., El-Achkar, G. A., Ghandour, Y., Ghandour, C., El-Baba, C., El-Khoury, P., ... & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar. [Link]

- Substituted benzofuran. In Wikipedia. [Link]

- Youssif, B. G., Abdel-Aziz, M., Abdel-Alim, A. A., & Abdel-Rahman, H. M. (2018). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 8(46), 26033–26048. [Link]

- Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6296. [Link]

- da Silva, A. C. S., de Oliveira, E. R., & Comasseto, J. V. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(15), 5824. [Link]

- Abbas, A. A., Dawood, K. M., & Farghaly, T. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(18), 11096-11120. [Link]

- Choi, M., Jo, H., Park, H. J., Kumar, A. S., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., Cho, J., & Kwak, J. H. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. [Link]

- Abbas, A. A., Dawood, K. M., & Farghaly, T. A. (2023). Summarized molecular targets for benzofurans as anticancer compounds.

- Abbas, A. A., Dawood, K. M., & Farghaly, T. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 11096-11120. [Link]

- Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., Nocentini, A., El-Sayed, M. A. A., & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. [Link]

- Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., Nocentini, A., El-Sayed, M. A. A., & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027. [Link]

- Wesołowska, O., & Wiśniewski, J. (2021). Molecular Targets of Natural Compounds with Anti-Cancer Properties. International Journal of Molecular Sciences, 22(19), 10476. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. flore.unifi.it [flore.unifi.it]

A Comprehensive Technical Guide to the Solubility of 2,3-Dihydrobenzofuran-4-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and overall therapeutic efficacy. 2,3-Dihydrobenzofuran-4-carboxylic acid, a heterocyclic compound incorporating a benzofuran scaffold, represents a core structure in numerous biologically active molecules.[1][2] Understanding its solubility profile in a range of organic solvents is paramount for its application in medicinal chemistry, process development, and formulation science. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound, offering a framework for its rational use in a research and development setting.

Physicochemical Properties and Molecular Structure Analysis

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound (C₉H₈O₃) possesses a unique combination of a polar carboxylic acid group and a more non-polar dihydrobenzofuran ring system.[3] This duality governs its interactions with various solvents.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| IUPAC Name | 2,3-dihydro-1-benzofuran-4-carboxylic acid | [3] |

| CAS Number | 209256-40-6 | [3] |

The presence of the carboxylic acid moiety allows for hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). The fused ring system, while containing an ether linkage, is predominantly aromatic and non-polar in character. This structure suggests that the solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and its overall polarity.

Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action

The age-old chemical maxim "like dissolves like" serves as a foundational principle for predicting solubility.[4][5] This rule is predicated on the idea that substances with similar intermolecular forces will be miscible.

Polar Protic Solvents

Solvents such as methanol, ethanol, and water are capable of hydrogen bonding. The carboxylic acid group of this compound can readily interact with these solvents, leading to a higher likelihood of dissolution. However, as the carbon chain of the alcohol solvent increases, the non-polar character becomes more pronounced, which could influence solubility.[6] While the carboxylic acid group promotes solubility in water, the relatively large, non-polar dihydrobenzofuran ring will limit it, likely rendering it only slightly to sparingly soluble in cold water.[7]

Polar Aprotic Solvents

Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone possess significant dipole moments but lack acidic protons for hydrogen bond donation. They are, however, excellent hydrogen bond acceptors. The carboxylic acid's hydroxyl group can act as a hydrogen bond donor to these solvents, suggesting good solubility. A derivative of a similar compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, has been shown to be soluble in DMSO.[8]

Nonpolar Solvents

In nonpolar solvents such as hexane, toluene, and diethyl ether, the primary intermolecular forces are van der Waals interactions. The polar carboxylic acid group of the target molecule will have unfavorable interactions with these solvents, leading to poor solubility.[7] Carboxylic acids are generally soluble in less polar organic solvents like benzene, ether, and chloroform due to the non-polar hydrocarbon portion of the molecule.[7] However, the presence of the polar carboxylic acid group will be a limiting factor.

Acid-Base Chemistry and Solubility

The carboxylic acid functionality introduces pH-dependent solubility. In the presence of a base, such as sodium hydroxide or sodium bicarbonate, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic species will be significantly more polar and, therefore, much more soluble in aqueous solutions. This property is often exploited in extraction and purification processes.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique.[9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to centrifuge the samples at a moderate speed.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Factors Influencing Solubility

Several factors beyond the simple "like dissolves like" principle can affect the solubility of this compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[9]

-

Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[10][11] This is attributed to the formation of hydrogen-bonded bridges between the carboxylic acid and the organic solvent, facilitated by water molecules.

-

Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

-

Purity of the Compound and Solvent: Impurities can either enhance or decrease solubility depending on their nature and interaction with the solute and solvent.

Conclusion and Future Perspectives

A thorough understanding of the solubility of this compound is a cornerstone for its effective utilization in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has detailed a robust experimental protocol for its quantitative determination. For drug development professionals, this information is critical for tasks ranging from reaction solvent selection and purification strategy design to the development of suitable dosage forms. Future work should focus on generating a comprehensive, publicly available database of quantitative solubility data for this compound in a wide array of pharmaceutically relevant solvents at various temperatures.

References

- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-4-carboxylic acid. National Center for Biotechnology Information.

- LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- Experiment 1: Determin

- McMaster University. (2023, August 31). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- PubChem. (n.d.). 3-Methyl-2,3-dihydrobenzofuran-4-carboxylic acid. National Center for Biotechnology Information.

- Al-Niemi, M. M. H., & Azzouz, A. S. P. (2008). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.

- Safety D

- Fisher Scientific. (2023, September 5).

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 3-BENZOFURANCARBOXYLIC ACID, 2,3-DIHYDRO-.

- AK Scientific, Inc. (n.d.).

- Wietrzyk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. National Center for Biotechnology Information.

- Pfaltz & Bauer. (n.d.).

- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?

- Advanced ChemBlocks. (n.d.). 2,3-dihydro-1-benzofuran-4-carboxylic acid.

- International Journal of Scientific Development and Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.

- Royal Society of Chemistry. (n.d.).

- Romagnoli, R., et al. (2023).

- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.

- Reddit. (2023, March 9). carboxylic acid solubility + TLC.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2,3-Dihydro-1-benzofuran-4-carboxylic acid | C9H8O3 | CID 18787444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. quora.com [quora.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

The Ubiquitous 2,3-Dihydrobenzofuran Scaffold: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active natural products. Its presence in compounds exhibiting potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties has made it a focal point for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the natural sources of 2,3-dihydrobenzofuran derivatives, delving into their biosynthesis in plants and fungi. Furthermore, this guide offers detailed, field-proven protocols for the extraction, isolation, and purification of these valuable compounds, equipping researchers with the practical knowledge to harness nature's chemical ingenuity.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran, a heterocyclic system resulting from the fusion of a benzene and a dihydrofuran ring, is a cornerstone in the architecture of numerous natural products.[1] These compounds are biosynthesized by a variety of organisms, including plants, fungi, and bacteria, and are often classified as neolignans, isoflavonoids, lignans, or alkaloids.[2][3] The inherent structural rigidity and stereochemical complexity of the 2,3-dihydrobenzofuran core contribute to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] This guide will explore the natural origins of these fascinating molecules, elucidate their biosynthetic origins, and provide practical methodologies for their isolation and characterization.

Natural Sources of 2,3-Dihydrobenzofuran Derivatives

The distribution of 2,3-dihydrobenzofuran derivatives spans across multiple biological kingdoms, with a notable prevalence in the plant and fungal realms.

The Plant Kingdom: A Rich Reservoir

Plants, particularly those from the Asteraceae and Polygonaceae families, are a prolific source of 2,3-dihydrobenzofuran derivatives.[2] These compounds often play crucial roles in plant defense and signaling.

-

Polygonum Species: The genus Polygonum has proven to be a valuable source of novel 2,3-dihydrobenzofuran derivatives with significant biological potential. For instance, researchers have isolated compounds from Polygonum barbatum that exhibit potent anticancer activities.[6][7]

-

Other Plant Families: Genera within the Asteraceae, Fabaceae, and Moraceae families are also known to produce a variety of these compounds.[3]

The Fungal Kingdom: Endophytic and Marine Fungi

Fungi, especially endophytic and marine-derived species, represent an increasingly important source of unique 2,3-dihydrobenzofuran derivatives. These microorganisms often possess novel biosynthetic pathways, leading to the production of compounds with unprecedented chemical structures and biological activities.

-

Aspergillus Species: Several species of the genus Aspergillus are known to produce a range of secondary metabolites, including 2,3-dihydrobenzofuran derivatives.[8] These compounds have been investigated for their antimicrobial and cytotoxic properties.

-

Endophytic Fungi: Endophytic fungi, which reside within the tissues of living plants, are a promising and relatively untapped source of novel bioactive compounds. Research has shown that endophytic fungi can produce a variety of 2,3-dihydrobenzofuran derivatives, some of which exhibit significant antimicrobial and anticancer activities.

Biosynthesis of 2,3-Dihydrobenzofuran Derivatives

The formation of the 2,3-dihydrobenzofuran ring in nature is a fascinating example of enzymatic precision. The biosynthetic pathways can vary depending on the class of the final natural product.

Neolignans: The Oxidative Coupling of Phenylpropanoids

A major route to 2,3-dihydrobenzofuran neolignans in plants involves the oxidative coupling of two phenylpropanoid units. This process is typically initiated by a one-electron oxidation of a monolignol, such as coniferyl alcohol, to generate a resonance-stabilized radical. Subsequent radical-radical coupling and intramolecular cyclization lead to the formation of the dihydrobenzofuran ring.

Caption: Biosynthesis of 2,3-dihydrobenzofuran neolignans from phenylalanine.

Other Biosynthetic Routes: Dearomatization and Cyclization

Beyond neolignans, the formation of the 2,3-dihydrobenzofuran scaffold can also occur through dearomatization and subsequent cyclization reactions.[6][9] In some pathways, an enzymatic dearomatization of a phenolic precursor generates a reactive intermediate that can undergo an intramolecular cyclization to form the dihydrofuran ring. This strategy is employed in the biosynthesis of various meroterpenoids and other complex natural products.

Extraction and Isolation Protocols

The successful isolation of 2,3-dihydrobenzofuran derivatives from their natural sources is a critical step in their study and potential application. The following protocols provide a detailed, step-by-step guide for their extraction and purification from plant and fungal materials.

Protocol 1: Isolation from Plant Material (e.g., Polygonum species)

This protocol is optimized for the extraction and isolation of moderately polar 2,3-dihydrobenzofuran derivatives from dried plant material.

4.1.1. Materials and Reagents

-

Dried and powdered plant material

-

Methanol (ACS grade)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Silica gel (60-120 mesh) for column chromatography

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Glass column for chromatography

4.1.2. Step-by-Step Procedure

-

Extraction:

-

Macerate 100 g of the dried, powdered plant material in 1 L of methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 500 mL of distilled water and transfer to a separatory funnel.

-

Perform sequential liquid-liquid partitioning with 3 x 500 mL of n-hexane, followed by 3 x 500 mL of ethyl acetate.

-

Collect the ethyl acetate fraction, as 2,3-dihydrobenzofuran derivatives are often enriched in this fraction.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate to dryness.

-

-

Column Chromatography:

-

Prepare a silica gel column (60-120 mesh) using a slurry of silica gel in n-hexane.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Collect fractions of 20-30 mL and monitor the separation using TLC.

-

Combine fractions containing the desired compounds (visualized under UV light or with a suitable staining reagent) and concentrate to obtain the purified 2,3-dihydrobenzofuran derivatives.

-

Caption: Workflow for the extraction and isolation of 2,3-dihydrobenzofurans from plants.

Protocol 2: Isolation from Fungal Cultures (e.g., Aspergillus species)

This protocol is designed for the extraction of intracellular and extracellular secondary metabolites, including 2,3-dihydrobenzofuran derivatives, from fungal liquid cultures.

4.2.1. Materials and Reagents

-

Fungal liquid culture

-

Ethyl acetate (ACS grade)

-

Methanol (ACS grade)

-

Mycelial filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Separatory funnel

4.2.2. Step-by-Step Procedure

-

Harvesting and Separation:

-

Separate the fungal mycelia from the culture broth by filtration.

-

-

Extraction of the Culture Broth:

-

Transfer the culture filtrate to a large separatory funnel.

-

Extract the filtrate three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Extraction of the Mycelia:

-

Homogenize the filtered mycelia in methanol.

-

Filter the homogenate and concentrate the methanolic extract.

-

Resuspend the crude methanolic extract in water and partition with ethyl acetate as described for the culture broth.

-

-

Purification:

-

Combine the crude extracts from the broth and mycelia.

-

Purify the combined extract using column chromatography as described in the plant isolation protocol (Section 4.1.2, step 3).

-

Biological Activities and Therapeutic Potential